Bosentan Bosentan Bosentan is a sulfonamide, a member of pyrimidines and a primary alcohol. It has a role as an antihypertensive agent and an endothelin receptor antagonist.
Bosentan is a dual endothelin receptor antagonist marketed under the trade name Tracleer by Actelion Pharmaceuticals. Bosentan is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure.
Bosentan anhydrous is an Endothelin Receptor Antagonist. The mechanism of action of bosentan anhydrous is as an Endothelin Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C9 Inducer.
Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.
A sulfonamide and pyrimidine derivative that acts as a dual endothelin receptor antagonist used to manage PULMONARY HYPERTENSION and SYSTEMIC SCLEROSIS.
Brand Name: Vulcanchem
CAS No.: 147536-97-8
VCID: VC21340179
InChI: InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Molecular Formula: C27H29N5O6S
Molecular Weight: 551.6 g/mol

Bosentan

CAS No.: 147536-97-8

Cat. No.: VC21340179

Molecular Formula: C27H29N5O6S

Molecular Weight: 551.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bosentan - 147536-97-8

CAS No. 147536-97-8
Molecular Formula C27H29N5O6S
Molecular Weight 551.6 g/mol
IUPAC Name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Standard InChI InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
Standard InChI Key GJPICJJJRGTNOD-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Appearance Pale Yellow to Off-White Solid
Melting Point 107-110°C

Pharmacological Properties

Mechanism of Action

Bosentan exerts its therapeutic effects through a complex mechanism targeting the endothelin pathway. As a dual endothelin receptor antagonist, it blocks both ET-A and ET-B receptors, preventing the vasoconstrictive and proliferative actions of endothelin-1 . The drug's mechanism extends beyond simple receptor blockade—research indicates that bosentan directly downregulates TRPC6 and TRK expression by repressing gene transcription or translation .

The pathophysiology of PAH involves multiple mechanisms including calcium channel dysfunction, inflammation, and cellular proliferation. Bosentan addresses these pathways by interfering with the ET-1 mediated activation of phospholipase C and subsequent downstream PI3 and diacylglycerol pathways. This comprehensive approach helps restore the balance between vasoconstrictive and vasodilatory mechanisms that is disrupted in PAH .

Pharmacokinetics in Special Populations

Clinical Applications and Efficacy

Pulmonary Arterial Hypertension

Bosentan has proven efficacy in the treatment of pulmonary arterial hypertension. Multiple randomized controlled trials and meta-analyses have demonstrated significant improvements in exercise capacity, hemodynamics, and clinical outcomes in PAH patients treated with bosentan .

A meta-analysis of randomized controlled trials showed that bosentan therapy significantly improved the 6-minute walk distance (6-MWD) compared to placebo, with a weighted mean difference of 46.19 meters . This improvement in exercise capacity represents a meaningful clinical benefit for patients with this debilitating condition.

Bosentan has also been shown to significantly reduce mean pulmonary arterial pressure (mPAP) in patients with PAH, with a weighted mean difference of -6.026 mmHg compared to placebo . This hemodynamic improvement reflects the drug's efficacy in addressing the underlying vascular pathophysiology of PAH.

Furthermore, clinical worsening was significantly lower in patients receiving bosentan compared to those receiving placebo, with an odds ratio of 0.252 . Functional class amelioration was also higher in the bosentan group, with an odds ratio of 1.650 . These improvements in clinical parameters translate to meaningful benefits for patients in terms of symptom control and quality of life.

Chronic Heart Failure

The ENABLE trials evaluated the long-term effect of bosentan on morbidity and mortality in patients with severe chronic heart failure . These identical double-blind trials involved 1,613 patients with New York Heart Association functional class IIIb to IV heart failure and an ejection fraction <35% .

Combination Therapy

Recent research has explored the use of bosentan in combination with other PAH therapies, particularly sildenafil. A prospective, double-blind trial investigated the safety and efficacy of adding bosentan to stable sildenafil therapy in PAH patients . This approach represents the evolving trend toward combination therapy in PAH management, targeting multiple pathophysiological pathways simultaneously.

Clinical Implications and Future Directions

Bosentan has established itself as an important component of the therapeutic armamentarium for PAH. Its oral administration route, proven efficacy in improving exercise capacity and hemodynamics, and well-characterized safety profile make it a valuable option for patients with this challenging condition.

Future research directions may include further exploration of combination therapies, identification of biomarkers to predict treatment response, and investigation of potential applications in other conditions characterized by endothelin dysregulation. Additionally, long-term studies with larger patient populations are needed to more definitively assess the impact of bosentan on survival in various patient subgroups.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator